molecular formula C22H24FN5O4S B11299220 5-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-2-methoxy-N-methylbenzenesulfonamide

5-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-2-methoxy-N-methylbenzenesulfonamide

Cat. No.: B11299220
M. Wt: 473.5 g/mol
InChI Key: RFSGSDYIBIKPFV-UHFFFAOYSA-N
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Description

5-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-2-methoxy-N-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, piperazine, pyrazole, and benzenesulfonamide moieties, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-2-methoxy-N-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and α, β-unsaturated ketones.

    Introduction of the piperazine moiety: This step involves the reaction of the pyrazole intermediate with 2-fluorophenylpiperazine under appropriate conditions.

    Sulfonamide formation: The final step includes the sulfonation of the intermediate compound with methoxybenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-2-methoxy-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

5-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-2-methoxy-N-methylbenzenesulfonamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-2-methoxy-N-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to downstream effects on cellular pathways, ultimately influencing biological processes such as cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Shares the pyrazole and fluorophenyl moieties but differs in the substitution pattern and additional aromatic rings.

    5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole: Contains a piperazine moiety and similar aromatic substitutions but features an oxadiazole ring instead of a pyrazole.

Uniqueness

The uniqueness of 5-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-2-methoxy-N-methylbenzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl and piperazine moieties enhances its potential for interacting with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H24FN5O4S

Molecular Weight

473.5 g/mol

IUPAC Name

5-[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrazol-3-yl]-2-methoxy-N-methylbenzenesulfonamide

InChI

InChI=1S/C22H24FN5O4S/c1-24-33(30,31)21-13-15(7-8-20(21)32-2)17-14-18(26-25-17)22(29)28-11-9-27(10-12-28)19-6-4-3-5-16(19)23/h3-8,13-14,24H,9-12H2,1-2H3,(H,25,26)

InChI Key

RFSGSDYIBIKPFV-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)OC

Origin of Product

United States

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